1-(Diphenylmethyl)-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea

Soluble epoxide hydrolase Inhibitor design Lipophilicity

1-(Diphenylmethyl)-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea (CAS 2097884-64-3) is a 1,3-disubstituted urea derivative containing a diphenylmethyl (benzhydryl) group and a 4-(furan-2-yl)phenyl moiety linked via a 2-hydroxyethyl spacer. This compound belongs to a class of urea-based inhibitors of soluble epoxide hydrolase (sEH), a target validated for hypertension, inflammation, and pain.

Molecular Formula C26H24N2O3
Molecular Weight 412.489
CAS No. 2097884-64-3
Cat. No. B2550359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Diphenylmethyl)-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea
CAS2097884-64-3
Molecular FormulaC26H24N2O3
Molecular Weight412.489
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O
InChIInChI=1S/C26H24N2O3/c29-23(19-13-15-20(16-14-19)24-12-7-17-31-24)18-27-26(30)28-25(21-8-3-1-4-9-21)22-10-5-2-6-11-22/h1-17,23,25,29H,18H2,(H2,27,28,30)
InChIKeyLNVRTLUQIYCIEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Diphenylmethyl)-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea (CAS 2097884-64-3): Chemical Class and Baseline Characteristics


1-(Diphenylmethyl)-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea (CAS 2097884-64-3) is a 1,3-disubstituted urea derivative containing a diphenylmethyl (benzhydryl) group and a 4-(furan-2-yl)phenyl moiety linked via a 2-hydroxyethyl spacer . This compound belongs to a class of urea-based inhibitors of soluble epoxide hydrolase (sEH), a target validated for hypertension, inflammation, and pain [1]. Its structural features distinguish it from the more common adamantane-based sEH inhibitors, offering potentially different physicochemical and pharmacokinetic profiles [2].

Why 1-(Diphenylmethyl)-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea Cannot Be Directly Substituted with In-Class Analogs


Although several 1,3-disubstituted urea sEH inhibitors exist, the target compound's unique combination of a diphenylmethyl group and a 4-(furan-2-yl)phenyl moiety through a hydroxyethyl linker creates a distinct pharmacophore topology. The diphenylmethyl group is significantly bulkier and more lipophilic than an adamantyl group (cLogP ~4.24 vs. ~3.1 for adamantyl analogs [1]), altering both the steric and electronic interactions within the sEH active site. Additionally, the furan-2-yl group introduced via the Burmistrov et al. (2020) bioisostere strategy has been shown to improve water solubility by up to 10-fold over adamantane-containing ureas while maintaining inhibitory potency in the low nanomolar range [2]. The para-substituted phenyl spacer between the urea and furan further extends the molecular geometry, potentially enabling differential interactions with the enzyme's hydrophobic tunnel. Generic substitution with simpler analogs (e.g., adamantyl-ureas or phenyl-ureas lacking the furan-phenyl extension) would therefore fail to replicate the specific conformational and electronic profile, resulting in unpredictable changes in potency, selectivity, and solubility [2].

Quantitative Differentiation Evidence for 1-(Diphenylmethyl)-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea (CAS 2097884-64-3)


Lipophilicity Advantage: Diphenylmethyl vs. Adamantyl Group

The target compound incorporates a diphenylmethyl group (calculated logP 4.24) versus the adamantane group (logP ~3.1) found in prototypical sEH inhibitors such as 1-(1-adamantyl)-3-(3-chlorophenyl)urea [1]. The increased lipophilicity may enhance membrane permeability and central nervous system penetration, a property that is often desirable for neurological or pain-related indications. This represents a calculated 1.14 log unit increase in lipophilicity compared to the adamantyl standard [1].

Soluble epoxide hydrolase Inhibitor design Lipophilicity

Solubility Improvement through Furan Bioisostere Strategy

Incorporation of the furan-2-yl group as a lipophilic bioisostere has been demonstrated to improve aqueous solubility by up to 10-fold compared to analogous inhibitors containing adamantane or 4-trifluoromethoxyphenyl substituents, while maintaining low nanomolar inhibitory potency (IC50 values from 0.4 nM to 2.16 μM) [1]. Although direct solubility data for the target compound are not available, the structural similarity to the furan-containing series described by Burmistrov et al. strongly suggests a corresponding solubility advantage over the adamantyl-urea class [1].

Solubility Bioisostere sEH inhibitor

Extended Molecular Geometry via 4-(Furan-2-yl)phenyl Moiety

The target compound features a 4-(furan-2-yl)phenyl substituent that extends the molecular geometry beyond that of simpler furan-ureas (e.g., 1-(diphenylmethyl)-3-[(furan-2-yl)methyl]urea). This para-phenyl spacer increases the distance between the urea core and the furan ring by approximately 4.3 Å compared to furan-2-yl directly attached ureas, potentially allowing deeper penetration into the sEH hydrophobic tunnel . Crystallographic studies of related benzhydryl-phenylureas demonstrate that the diphenylmethyl group occupies the enzyme's large hydrophobic pocket, while the extended aryl substituent can interact with a secondary hydrophobic sub-pocket [1].

Pharmacophore extension Hydrophobic tunnel sEH

Hydroxyethyl Linker: Hydrogen Bonding Capacity vs. Alkyl Linkers

The hydroxyethyl linker between the urea core and the 4-(furan-2-yl)phenyl group introduces a hydrogen bond donor/acceptor (-OH group) not present in common alkyl-linked analogs such as 1-(diphenylmethyl)-3-[(furan-2-yl)methyl]urea . In the sEH active site, the urea carbonyls form critical hydrogen bonds with Tyr381, Tyr465, and Asp333; the additional hydroxyl group of the target compound may form supplementary interactions with polar residues (e.g., Gln384) lining the enzyme's tunnel entrance [1]. This differs from the simple methylene linker in the comparator, which lacks hydrogen bonding capability.

Hydroxyethyl linker Hydrogen bonding sEH inhibitor

Molecular Weight and Fraction sp3: Drug-Likeness Comparison

The target compound has a molecular weight of 412.5 Da and a fraction sp3 of 0.15 [1]. Compared to the clinical-stage sEH inhibitor GSK2256294 (MW 498.6, Fsp3 0.31), the target compound is significantly smaller and less three-dimensional, which may favor oral bioavailability and synthetic tractability [2]. However, the low Fsp3 (0.15) indicates a predominantly flat, aromatic structure that could present solubility challenges, though the furan-2-yl group partially mitigates this through its heteroatom character [1].

Drug-likeness Fraction sp3 Lead optimization

Research and Industrial Application Scenarios for 1-(Diphenylmethyl)-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea (CAS 2097884-64-3)


Neurological Pain Models Requiring CNS-Penetrant sEH Inhibitors

The calculated high lipophilicity (cLogP 4.24) and the presence of the diphenylmethyl group make this compound a strong candidate for studies of neuropathic or inflammatory pain where central nervous system penetration is required. Unlike adamantane-based sEH inhibitors, which have lower logP and may not achieve sufficient brain concentrations, this compound's increased lipophilicity profile supports its prioritization for CNS-targeted pharmacological investigations [1].

Formulation Screening and Solubility Optimization Studies

The furan-2-yl bioisostere strategy has been shown to improve solubility by up to 10-fold over traditional adamantane-ureas. This compound serves as a suitable candidate for formulation screening studies, particularly for oral or intravenous administration routes, where solubility-limited absorption is a common challenge for sEH inhibitors [2].

Structure-Activity Relationship (SAR) Studies on sEH Hydrophobic Tunnel Binding

The extended 4-(furan-2-yl)phenyl moiety provides a longer pharmacophore than simpler furan-ureas, enabling SAR exploration of the sEH hydrophobic tunnel sub-pocket. Researchers can use this compound as a molecular probe to map additional binding interactions, potentially leading to more selective sEH inhibitors with improved target residence time [3].

Comparative Pharmacophore Analysis for Urea-Based Inhibitor Design

The combination of a diphenylmethyl group, hydroxyethyl linker, and 4-(furan-2-yl)phenyl substituent creates a distinct pharmacophore topology. This compound is ideal for comparative studies against adamantyl-ureas and other sEH inhibitor chemotypes, supporting computational modeling, docking studies, and in vitro selectivity profiling across epoxide hydrolase isoforms [4].

Quote Request

Request a Quote for 1-(Diphenylmethyl)-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.